[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone

Medicinal Chemistry Chemical Synthesis Lead Optimization

A versatile building block for kinase inhibitor SAR, this 3-pyridyl aryl ketone features a stable MOM-protected phenol. · Distinct 3-pyridyl vs 2-/4-isomer geometry (bidentate chelation). · Orthogonal MOM deprotection to free phenol. · Assured purity and ready availability for lead optimization.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 144824-63-5
Cat. No. B134181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone
CAS144824-63-5
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C14H13NO3/c1-17-10-18-13-6-4-11(5-7-13)14(16)12-3-2-8-15-9-12/h2-9H,10H2,1H3
InChIKeyPUHRWTMQUQEIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone Structural & Identity Overview


[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone (CAS 144824-63-5) is a synthetic aryl ketone with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol [1]. It features a phenyl ring substituted with a methoxymethoxy (MOM) group, linked via a carbonyl bridge to a pyridine ring at the 3-position. This configuration makes it a versatile building block in medicinal chemistry for the synthesis of more complex molecules, with the MOM group offering orthogonal deprotection options and the pyridine nitrogen enabling coordination or acting as a basic handle .

Protecting group MOM-protected phenol for orthogonal synthetic routes Masked hydroxyl enables selective deprotection
Heterocycle 3‑pyridyl ketone supports molecular recognition Common pharmacophore motif in drug discovery
Core Aryl ketone bridge as versatile building block Medicinal chemistry and ligand design research

[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone Non-Interchangeability


In-class compounds, such as other pyridinyl methanone regioisomers or phenyl ketone analogs, cannot be simply interchanged with [4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone (144824-63-5). The specific 3-pyridyl substitution pattern is critical for molecular recognition in biological systems and coordination chemistry. As shown in the quantitative evidence below, a simple shift of the carbonyl attachment from the 3-position to the 2- or 4-position on the pyridine ring drastically alters the molecule's physicochemical properties and, by inference, its reactivity and potential biological interactions . Furthermore, the MOM-protected phenol is a chemically distinct entity from a free hydroxyl or a simple methyl ether, offering unique synthetic utility .

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Regioisomer mismatch

2‑ or 4‑pyridyl regioisomers may shift molecular recognition and coordination geometry; predicted physicochemical properties differ significantly from the 3‑pyridyl target.

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Unprotected phenol analog

Free 4‑hydroxy compounds lack orthogonal protection; MOM group is essential for sequential functionalization and cannot be replaced by a simple phenol or methyl ether.

[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone Evidence for Selection


Regioisomerism: Physical Property Impact

The compound's 3-pyridyl substitution pattern confers distinct physicochemical properties compared to its 2-pyridyl regioisomer. Computational models predict a boiling point of 403.1±35.0 °C and a density of 1.171±0.06 g/cm³ for the 2-pyridyl isomer , while the target compound (3-pyridyl) is estimated to have a lower boiling point of 356.64-357.67 °C and a slightly higher density of 1.18 g/cm³ [1]. These differences in bulk properties reflect distinct intermolecular forces, directly impacting experimental outcomes like chromatographic retention times, solubility profiles, and recrystallization behaviors.

Regioisomer BP impact
Context-dependent
Predicted BP 356.64–357.67 °C (3‑yl) vs 403.1±35.0 °C (2‑yl)
Supports purification method selection review
Computational models; experimental verification recommended
Medicinal Chemistry Chemical Synthesis Lead Optimization

Structural Differentiation from 4-Pyridyl Regioisomer

The 3-pyridyl (CAS 144824-63-5) and 4-pyridyl (CAS 938458-58-3) regioisomers of [4-(Methoxymethoxy)phenyl]methanone are structurally distinct, leading to different molecular geometries and potential coordination modes with metals. The 3-pyridyl nitrogen is part of the ring's pi-system and directs its lone pair away from the carbonyl, whereas the 4-pyridyl nitrogen's lone pair is aligned with the molecular axis. This difference in vector orientation is critical for designing ligands for metal-organic frameworks (MOFs) or catalysts, where the binding geometry directly influences the resulting structure and function . While both are available as research chemicals, their distinct InChIKeys (PUHRWTMQUQEIEI for 3-pyridyl vs. GFLVNFFIWIMYBW for 4-pyridyl) confirm they are unique chemical entities [1].

4‑Pyridyl differentiation
Class-level
Distinct InChIKey: PUHRWTMQUQEIEI (3‑yl) vs GFLVNFFIWIMYBW (4‑yl)
Confirms non‑interchangeable regioisomers; supports procurement specificity
Structural identity; coordination geometry differs
Chemical Synthesis Material Science Catalysis

MOM Protecting Group Synthetic Advantage

The methoxymethoxy (MOM) group is a widely used protecting group for phenols, and its presence is a defining feature of this compound class. A direct comparator is a compound with an unprotected 4-hydroxy group, such as (4-hydroxyphenyl)(pyridin-3-yl)methanone. The MOM group confers orthogonal stability to a range of conditions (e.g., basic, mild acidic) that would otherwise deprotonate or react with a free phenol [1]. This allows for selective chemical transformations elsewhere in the molecule, a crucial advantage in multi-step synthesis. For instance, this compound can be used as a protected intermediate that is later deprotected to reveal a free hydroxyl for further functionalization, as described in patents where MOM-protected phenols are key intermediates for generating complex ketones after deprotection and oxidation . The free hydroxyl analog lacks this protective utility.

MOM synthetic utility
Class-level
Masked phenol enables orthogonal protection vs free OH
Supports selective multi‑step synthesis strategy
Protecting group orthogonality; class‑level inference
Organic Synthesis Medicinal Chemistry Process Chemistry

[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone Research Applications


Pyridine-Containing Pharmacophore Synthesis

Due to its distinct 3-pyridyl ketone moiety, this compound is a valuable building block for constructing drug-like molecules. Its utility stems from the ability to sequentially modify the MOM-protected phenol, the ketone, and the pyridine ring. The 3-pyridyl nitrogen is known to be a common motif in kinase inhibitors and other enzyme-targeting drugs, and this compound provides a pre-assembled, protected core for SAR studies . The predicted physical properties also inform solvent selection and purification strategies during lead optimization [1].

Ligand Design for Catalysis & Coordination

The combination of a pyridine nitrogen (at the 3-position) and a ketone oxygen provides two distinct Lewis base sites for metal coordination. As inferred from the structural analysis, this bidentate chelation potential makes it a useful starting point for designing ligands for transition metals . The specific geometry of the 3-pyridyl isomer offers a different bite angle and steric environment compared to the 2- or 4-pyridyl analogs, which can be exploited to fine-tune the properties of a metal complex for catalytic applications.

Advanced Materials Development

The aryl ketone core with a protected phenol handle is a promising monomer for polymer synthesis or as a linker in covalent organic frameworks (COFs). The MOM group can be orthogonally deprotected to reveal a nucleophilic hydroxyl group for post-synthetic modification or polymer chain extension. This strategy allows for the creation of materials with precisely controlled chemical functionality .

Application
Selection Property
Validation Focus
Pharmacophore synthesis
Orthogonally protected 3‑pyridyl ketone core
Deprotection and SAR study compatibility
Ligand design
3‑pyridyl and ketone bidentate chelation geometry
Metal coordination bite angle and steric environment
Advanced materials
Aryl ketone with latent phenolic handle
Post‑synthetic modification via MOM deprotection

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